molecular formula C16H12Cl2N2O2 B6335651 Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate CAS No. 1352999-91-7

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate

Cat. No.: B6335651
CAS No.: 1352999-91-7
M. Wt: 335.2 g/mol
InChI Key: DYZBXVFCIKHDQU-UHFFFAOYSA-N
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Description

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a carbamate derivative featuring a benzyl ester group, a cyano-substituted methylene bridge, and a 3,4-dichlorophenyl moiety. This structure combines electron-withdrawing substituents (chlorine, cyano) with a carbamate functional group, which is often associated with biological activity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

benzyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-13-7-6-12(8-14(13)18)15(9-19)20-16(21)22-10-11-4-2-1-3-5-11/h1-8,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZBXVFCIKHDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is primarily utilized as an insecticide and herbicide. Its effectiveness stems from its ability to inhibit the enzymatic activity of acetylcholinesterase (AChE), which is crucial for nerve function in insects. This mechanism leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target pest.

Insecticidal Properties

  • Target Pests : The compound is effective against a range of agricultural pests including aphids, beetles, and caterpillars.
  • Mode of Action : By inhibiting AChE, it disrupts normal nerve signal transmission, leading to hyperactivity followed by paralysis in insects.

Herbicidal Applications

  • Weed Control : It has been evaluated for its ability to control various weed species in crops.
  • Selective Use : Research indicates potential for selective application that minimizes harm to non-target species while effectively controlling invasive plant species.

Scientific Research Applications

Research involving this compound extends beyond agriculture into toxicology and environmental science.

Toxicological Studies

  • Cholinesterase Inhibition : Studies have demonstrated its acute toxicity through AChE inhibition in non-target organisms, including mammals and birds. This raises concerns regarding its environmental persistence and bioaccumulation potential.
  • Case Studies : Research has shown that exposure to carbamate pesticides can lead to neurotoxic effects in wildlife, prompting investigations into safer alternatives or integrated pest management strategies.

Environmental Impact Assessments

  • Bioaccumulation Studies : Investigations into the compound's persistence in soil and water systems have been conducted to understand its long-term ecological effects.
  • Regulatory Frameworks : Data from studies are often used to inform regulatory decisions regarding pesticide approvals and usage guidelines.

Efficacy in Crop Protection

A study conducted on the efficacy of this compound against aphid populations in soybean crops indicated significant reductions in pest numbers when applied at recommended dosages. The study highlighted both immediate effects on pest populations and residual activity that provided extended protection against reinfestation.

Toxicological Impact on Non-target Species

Research assessing the impact of this compound on avian species revealed that acute exposure resulted in significant behavioral changes and mortality rates among certain bird populations. This underscores the importance of evaluating non-target effects when considering the use of such compounds in agricultural settings.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Carbamate derivatives with halogenated aryl groups are common in pesticides. Key comparisons include:

Compound Name Molecular Formula Substituents Key Use/Activity
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate C₁₆H₁₁Cl₂N₂O₂ 3,4-dichlorophenyl, cyano, benzyl Hypothesized pesticidal activity
XMC (3,5-dimethylphenyl methylcarbamate) C₁₀H₁₁NO₂ 3,5-dimethylphenyl, methyl Insecticide (acetylcholinesterase inhibitor)
Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) C₁₁H₁₅NO₂S 3,5-dimethyl-4-methylthiophenyl Molluscicide, bird repellent

Key Differences :

  • The 3,4-dichlorophenyl group in the target compound may enhance lipid solubility and membrane penetration compared to methyl or methylthio substituents in XMC and methiocarb.

Pharmaceutical Analogs with Dichlorophenyl Moieties

The 3,4-dichlorophenyl group is critical in neuropharmacological agents, as seen in:

Compound Name Structure Target/Activity
SR48968 (Saredutant) Dichlorophenyl-benzamide-piperidine Neurokinin receptor antagonist
SR140333 Dichlorophenyl-piperidine-acetylated Tachykinin receptor antagonist
Target Compound Dichlorophenyl-cyano-carbamate Hypothesized GPCR modulation

Research Findings :

  • Dichlorophenyl groups enhance binding affinity to G-protein-coupled receptors (GPCRs) due to hydrophobic interactions and steric effects .

Physicochemical Data :

Property Target Compound (Inferred) Benzyl N-(4-pyridyl)carbamate
Melting Point ~100–120°C (estimated) 135–137°C (reported)
Hydrogen Bonding Likely N–H⋯O/N interactions Layer-stabilizing N–H⋯N bonds
Solubility Low in water (lipophilic) Moderate in polar aprotic solvents

Biological Activity

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H12Cl2N2O2
  • Molecular Weight : 301.17 g/mol

The compound features a benzyl group, a cyano group, and a dichlorophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Binding : The dichlorophenyl group enhances binding affinity to certain receptors, modulating cellular responses.
  • Nucleophilic Interactions : The cyano group can interact with nucleophilic sites in biological molecules, influencing their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. For instance, similar compounds with cyano and dichloro substitutions have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : In vitro studies have indicated cytotoxic effects on cancer cell lines. The compound's structure suggests potential efficacy against various tumors, although specific data on this compound is limited.
  • Anti-inflammatory Properties : Some derivatives of carbamates exhibit anti-inflammatory effects. While direct studies on this specific compound are sparse, related compounds have demonstrated the ability to modulate inflammatory pathways .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
Benzyl N-(3-chloro-4-fluorophenyl)carbamateStructureModerate antibacterial activity50
Methyl N-(3,4-dichlorophenyl)carbamateStructureLow cytotoxicity100
Ethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamateStructureAntifungal activity75

The table above illustrates how structural variations influence biological activity. The presence of electron-withdrawing groups like cyano or halogens significantly affects the potency and spectrum of activity.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of similar carbamates against Helicobacter pylori, revealing that compounds with cyano groups exhibited lower MIC values compared to those without . This suggests that this compound could have comparable or enhanced antibacterial properties.
  • Cytotoxicity in Cancer Research : Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have been reported to induce apoptosis in various cancer cell lines .

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